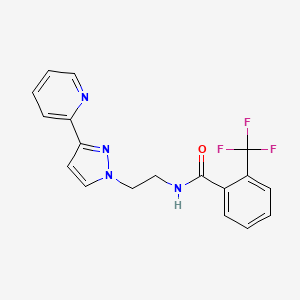
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of kinase inhibitors and has been shown to have promising results in preclinical studies. In
作用機序
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a selective inhibitor of the protein kinases known as Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK and ITK are involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting these kinases, N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide disrupts the signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the activation of BTK and ITK, which leads to the inhibition of downstream signaling pathways. N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide also induces apoptosis in cancer cells by activating caspase-3 and -7. In addition, N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the production of cytokines and chemokines that promote the growth and survival of cancer cells.
実験室実験の利点と制限
One of the advantages of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is its selectivity for BTK and ITK, which reduces the risk of off-target effects. N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is its poor solubility, which can affect its bioavailability and efficacy. In addition, the optimal dosing and treatment schedule of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide in humans are still being investigated.
将来の方向性
There are several future directions for the research and development of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide. One direction is to investigate the efficacy of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide in clinical trials for the treatment of various types of cancer. Another direction is to optimize the dosing and treatment schedule of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide to improve its bioavailability and efficacy. In addition, the development of more potent and selective inhibitors of BTK and ITK is an area of active research. Finally, the combination of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide with other chemotherapeutic agents is an area of investigation to improve the efficacy of cancer treatment.
合成法
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazole ring through a cyclization reaction. The final product is obtained by purification through column chromatography. The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has been reported in several research articles, and the yield and purity of the product have been optimized.
科学的研究の応用
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including lymphoma, leukemia, and multiple myeloma. N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination therapy. In addition, N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to have a favorable safety profile in preclinical studies.
特性
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)14-6-2-1-5-13(14)17(26)23-10-12-25-11-8-16(24-25)15-7-3-4-9-22-15/h1-9,11H,10,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQHECBIJXANQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea](/img/structure/B2579638.png)
![N'-[2-(1H-indol-3-yl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2579640.png)
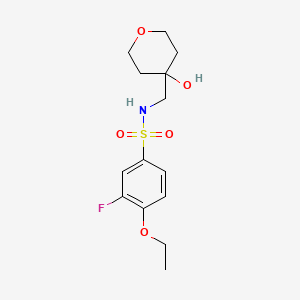
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)
![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2579650.png)
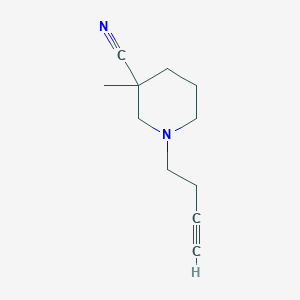
![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)
![1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine](/img/structure/B2579653.png)
![3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2579654.png)

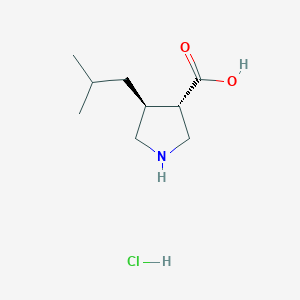
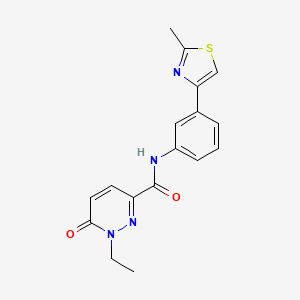
![2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2579658.png)
